1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C₈H₄F₆ and a molecular weight of 214.108 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and an additional trifluoroethyl group, making it a highly fluorinated aromatic compound . The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a fluorinated benzene derivative with a trifluoroethylating agent under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The trifluoroethyl group can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethyl group can yield trifluoroacetic acid, while reduction can produce trifluoroethanol .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily related to its highly electronegative fluorine atoms. These atoms can influence the electronic distribution within the molecule, making it reactive towards various chemical species . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or interaction with other chemical reagents in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluorobenzene: Another fluorinated benzene derivative with three fluorine atoms but without the trifluoroethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A compound with a trifluoroethyl group attached to a trifluoromethanesulfonate moiety.
1,1,1-Trifluoro-2-phenylethane: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
1,2,5-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the combination of trifluoroethyl and trifluorobenzene moieties in a single molecule. This unique structure imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H4F6 |
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Molecular Weight |
214.11 g/mol |
IUPAC Name |
1,2,5-trifluoro-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)7(11)6(10)2-5/h1-2H,3H2 |
InChI Key |
GAEKJOSZHZMDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(F)(F)F)F)F)F |
Origin of Product |
United States |
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